molecular formula C22H25N3O2 B2442224 7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 376373-93-2

7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B2442224
CAS No.: 376373-93-2
M. Wt: 363.461
InChI Key: GVASVUVYSBNTIP-UHFFFAOYSA-N
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Description

7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound with a molecular formula of C22H25N3O2[_{{{CITATION{{{1{2-(4-METHOXYPHENYL)-1'-METHYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO1,5-C .... This compound is characterized by its intricate structure, which includes a piperidine ring, a pyrazolo[1,5-c][1,3]benzoxazine moiety, and various substituents such as methoxy and phenyl groups[{{{CITATION{{{_2{7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiropiperidine-4,5 .... Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the core piperidine ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups[_{{{CITATION{{{_3{7-METHOXY-2-PHENYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C]1,3 .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{7-METHOXY-2-PHENYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C]1,3 ...[{{{CITATION{{{_1{2-(4-METHOXYPHENYL)-1'-METHYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO1,5-C ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its unique structure may interact with biological targets, making it useful in the study of enzyme inhibitors or receptor ligands.

  • Medicine: The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the pyrazolo[1,5-c][1,3]benzoxazine moiety. Similar compounds may include other spirocyclic compounds or those with similar functional groups, such as:

  • 7'-Methoxy-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

  • 9-Chloro-2-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

These compounds may share similar reactivity and applications but differ in their substituents and overall structure, leading to variations in their properties and uses.

Properties

IUPAC Name

7-methoxy-1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-24-13-11-22(12-14-24)25-19(15-18(23-25)16-7-4-3-5-8-16)17-9-6-10-20(26-2)21(17)27-22/h3-10,19H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVASVUVYSBNTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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